molecular formula C15H9ClFN3OS B2377965 2-chloro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391226-48-5

2-chloro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2377965
CAS RN: 391226-48-5
M. Wt: 333.77
InChI Key: CNCQYKJTLZTFHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “2-chloro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide” is not available, a similar compound, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides, has been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds Research by Mohamed et al. (2020) demonstrates the use of a similar compound in synthesizing novel heterocycles with insecticidal activity. This illustrates the potential for using 2-chloro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide in the development of new insecticides.

  • Fluorescent Properties for Photophysical Applications A study by Zhang et al. (2017) on related benzamide derivatives highlights their fluorescent properties. This suggests potential applications in photophysical fields like imaging and sensing.

  • Structural Analysis for Material Science The work of Mo et al. (2011) offers insights into the molecular structure and interactions, useful for material science and crystallography.

  • Anticancer Activity Research by Ravinaik et al. (2021) explores the synthesis and evaluation of benzamide derivatives for anticancer activity. This highlights the compound's potential in cancer research.

  • Nematocidal Activity A study by Liu et al. (2022) on similar compounds reveals significant nematocidal activity. This indicates potential agricultural applications of this compound.

  • Antibacterial and Antifungal Properties Research conducted by Holla et al. (2003) and Desai et al. (2013) demonstrates the compound's effectiveness against bacterial and fungal pathogens, suggesting its use in antimicrobial research.

  • Keto/Enol Equilibrium Studies The work of Matwijczuk et al. (2017) on 1,3,4-thiadiazole derivatives indicates the importance of such compounds in studying keto/enol equilibria, relevant in chemical and pharmaceutical research.

  • Anticonvulsant Activity Studies like that of Singh et al. (2012) show the anticonvulsant potential of similar compounds, suggesting a role in neurological disorder treatments.

  • Antimicrobial and Antifungal Action The research by Sych et al. (2019) extends to antimicrobial and antifungal applications, further highlighting the compound's potential in pharmaceutical development.

properties

IUPAC Name

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-12-4-2-1-3-11(12)13(21)18-15-20-19-14(22-15)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCQYKJTLZTFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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